CJ-13610

Catalog No.
S523887
CAS No.
179420-17-8
M.F
C22H23N3O2S
M. Wt
393.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
CJ-13610

CAS Number

179420-17-8

Product Name

CJ-13610

IUPAC Name

4-[3-[4-(2-methylimidazol-1-yl)phenyl]sulfanylphenyl]oxane-4-carboxamide

Molecular Formula

C22H23N3O2S

Molecular Weight

393.5 g/mol

InChI

InChI=1S/C22H23N3O2S/c1-16-24-11-12-25(16)18-5-7-19(8-6-18)28-20-4-2-3-17(15-20)22(21(23)26)9-13-27-14-10-22/h2-8,11-12,15H,9-10,13-14H2,1H3,(H2,23,26)

InChI Key

VPTONMHDLLMOOV-UHFFFAOYSA-N

SMILES

CC1=NC=CN1C2=CC=C(C=C2)SC3=CC=CC(=C3)C4(CCOCC4)C(=O)N

Solubility

Soluble in DMSO

Synonyms

CJ-13610; CJ 13610; CJ-13610.

Canonical SMILES

CC1=NC=CN1C2=CC=C(C=C2)SC3=CC=CC(=C3)C4(CCOCC4)C(=O)N

Description

The exact mass of the compound 4-(3-((4-(2-Methyl-1H-imidazol-1-yl)phenyl)sulfanyl)phenyl)tetrahydro-2H-pyran-4-carboxamide is 393.1511 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Hydrogen Sulfide - Sulfides - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

CJ-13610 is a potent, orally active inhibitor of the enzyme 5-lipoxygenase, which plays a crucial role in the metabolism of arachidonic acid to leukotrienes, inflammatory mediators involved in various pathological conditions including asthma, arthritis, and cardiovascular diseases. The compound has been studied for its potential therapeutic applications in managing pain and inflammation, particularly in preclinical models of osteoarthritis and other inflammatory disorders .

  • Chemical Databases

    CJ-13610 is registered in several chemical databases including PubChem [], mzCloud [], and UNII []. These entries provide information on the compound's structure, identifiers (InChIKey, CAS number), and links to some resources like mass spectral data.

  • Biological Activity

    While no published research directly investigates CJ-13610's biological activity, its structure offers some clues. The presence of the imidazole ring suggests a possible connection to known imidazole-based drugs []. However, further research is needed to determine its specific activity.

CJ-13610 operates primarily by inhibiting the enzymatic activity of 5-lipoxygenase. This inhibition prevents the conversion of arachidonic acid into leukotrienes, thereby reducing inflammation. The compound competes with arachidonic acid for binding at the active site of 5-lipoxygenase, which is a non-redox-type inhibition mechanism. This mode of action differentiates CJ-13610 from other inhibitors that may rely on redox mechanisms or metal ion chelation .

In vitro studies have demonstrated that CJ-13610 effectively inhibits leukotriene synthesis in human cells stimulated with pro-inflammatory agents. The compound has shown significant efficacy in reducing inflammation and pain in various models, including those for osteoarthritis and other chronic pain conditions. Its potency has been compared favorably to other known 5-lipoxygenase inhibitors .

  • Formation of key intermediates through reactions involving functional group modifications.
  • Coupling reactions to form the final compound structure.
  • Purification techniques such as chromatography to isolate CJ-13610 from reaction by-products.

Specific details on the synthetic pathway are often proprietary but generally follow established organic synthesis protocols .

CJ-13610 has potential applications in:

  • Pain Management: Particularly for conditions like osteoarthritis where inflammation plays a significant role.
  • Respiratory Disorders: As a treatment option for asthma by inhibiting leukotriene production.
  • Cardiovascular Diseases: Due to its anti-inflammatory properties, it may help manage conditions linked to chronic inflammation.

Clinical studies have indicated promising results, although further research is needed to fully establish its efficacy and safety profile in humans .

Interaction studies have focused on understanding how CJ-13610 affects various biological pathways beyond just 5-lipoxygenase inhibition. Investigations have shown that it can alter cytokine release and modulate other inflammatory pathways, suggesting potential synergistic effects when used alongside other anti-inflammatory agents. Its interactions with different cell types and inflammatory stimuli have been explored to assess its broader pharmacological impact .

Several compounds share structural or functional similarities with CJ-13610, primarily as inhibitors of 5-lipoxygenase:

Compound NameMechanism of ActionUnique Features
Zileuton5-Lipoxygenase inhibitorFirst approved drug for asthma treatment
AA-861Non-redox type inhibitorStronger anti-inflammatory effects in some models
BWA4CIron-chelating inhibitorDifferent binding mechanism compared to CJ-13610
Nordihydroguaiaretic AcidPan-lipoxygenase inhibitorBroader target spectrum but less selective
C06Non-redox type inhibitorSimilar efficacy but different side effect profile

CJ-13610 stands out due to its specific non-redox inhibition mechanism and favorable pharmacokinetic properties that allow for oral administration, making it a candidate for further clinical development .

CJ-13610, formally named tetrahydro-4-[3-[[4-(2-methyl-1H-imidazol-1-yl)phenyl]thio]phenyl]-2H-pyran-4-carboxamide, exhibits a precise molecular composition that defines its fundamental chemical identity [1] [2].

The molecular formula for CJ-13610 is C22H23N3O2S [1] [2] [3]. This formula indicates the compound contains 22 carbon atoms, 23 hydrogen atoms, 3 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom. The molecular weight of the compound has been consistently reported as 393.50-393.51 Da across multiple sources [1] [2] [3] [4] [5] [6].

PropertyValueReference Source
Molecular FormulaC22H23N3O2SPubChem, GLP Bio
Molecular Weight393.50-393.51 DaMultiple analytical sources
Exact Mass393.15 DaIUPHAR Guide
CAS Registry Number179420-17-8Chemical registries

The precise calculation of molecular weight derives from the summation of atomic weights for each element present: 22 × 12.01 (carbon) + 23 × 1.008 (hydrogen) + 3 × 14.007 (nitrogen) + 2 × 15.999 (oxygen) + 1 × 32.065 (sulfur) = 393.502 Da [1] [3].

Three-Dimensional Conformational Analysis

The three-dimensional molecular architecture of CJ-13610 represents a complex heterocyclic structure incorporating multiple aromatic and aliphatic components that contribute to its overall conformational stability and biological activity [7] [1].

The compound features a central tetrahydropyran ring system connected to aromatic phenyl rings through a sulfur linker, with an additional 2-methylimidazole substituent attached to one of the phenyl rings. This architectural arrangement creates several rotatable bonds that contribute to conformational flexibility [8] [9].

Computational analysis indicates the presence of 5 rotatable bonds within the molecular structure [7] [8] [9]. These rotatable bonds are primarily located at:

  • The sulfur-phenyl connections
  • The imidazole-phenyl linkage
  • The tetrahydropyran-phenyl attachment
  • Internal bonds within the tetrahydropyran ring system

The topological polar surface area of CJ-13610 has been calculated as 94.92 Ų [8], indicating moderate polarity that influences the compound's solubility characteristics and membrane permeability properties. The molecular complexity score of 708 reflects the intricate nature of the heterocyclic structure [7].

Three-dimensional conformational modeling reveals that the compound adopts a relatively extended conformation in solution, with the tetrahydropyran ring maintaining a chair-like configuration that minimizes steric hindrance between substituents. The imidazole ring system can adopt multiple orientations relative to the phenyl ring due to the rotatable N-C bond, contributing to conformational diversity.

Spectroscopic Characterization

Mass Spectrometry Profiles

Mass spectrometric analysis of CJ-13610 provides distinctive fragmentation patterns that enable structural identification and purity assessment. The compound exhibits characteristic mass spectral behavior under electrospray ionization conditions [10].

The protonated molecular ion [M+H]+ appears at m/z 394 under positive ion mode electrospray ionization [10]. Principal fragmentation pathways include:

  • Loss of the amide moiety producing a fragment ion at m/z 349
  • Secondary fragmentation of the tetrahydropyran ring system generating an ion at m/z 320
  • Cleavage of the arylsulfide linkage producing a characteristic fragment at m/z 189

These fragmentation patterns have proven essential for metabolite identification studies, as the fragment at m/z 189 remains diagnostic for CJ-13610-related compounds even after structural modifications [10].

Exact mass measurements confirm the molecular formula, with the monoisotopic mass determined as 393.15092 Da [8]. High-resolution mass spectrometry provides mass accuracy within 2 ppm, supporting unambiguous molecular formula assignment.

Nuclear Magnetic Resonance (NMR) Signatures

Nuclear magnetic resonance spectroscopy provides comprehensive structural confirmation for CJ-13610, with 1H NMR spectra showing characteristic signatures consistent with the proposed molecular structure [11].

Certificate of analysis documentation confirms that 1H NMR spectra are "consistent with structure" [11], indicating that all expected proton environments are observed with appropriate chemical shifts, multiplicities, and integration ratios.

The 1H NMR spectrum exhibits characteristic resonances for:

  • Aromatic protons from the phenyl rings appearing in the 7.0-8.0 ppm region
  • Imidazole ring protons with distinctive chemical shifts
  • Tetrahydropyran ring protons showing complex multipicity patterns
  • Methyl group protons from the imidazole substituent
  • Amide protons appearing as a broad signal

The spectroscopic data supports the absence of stereogenic centers, consistent with the achiral nature of the compound [1] [12]. All NMR signatures align with the expected chemical environments based on the molecular structure, providing definitive structural confirmation.

Thermodynamic and Solubility Parameters

The thermodynamic and solubility characteristics of CJ-13610 reflect its heterocyclic structure and influence both its physical handling requirements and biological properties [3] [4] [5].

Solubility parameters for CJ-13610 demonstrate selective dissolution behavior across different solvent systems:

Solvent SystemSolubilityTemperature Requirements
Dimethyl sulfoxide (DMSO)≥10 mg/mLRoom temperature
Ethanol1 mg/mLRoom temperature
WaterLimited solubilityNot specified

The logarithm of the partition coefficient (LogP) has been determined as 1.9-3.2, indicating moderate lipophilicity [7] [9]. This LogP value suggests favorable characteristics for membrane permeability while maintaining sufficient aqueous solubility for biological applications.

Thermodynamic stability parameters indicate the compound remains stable under specific storage conditions. Optimal storage requires maintenance at -20°C for maximum stability, with powder formulations stable for 2-3 years under these conditions [3] [4] [5]. Alternative storage at 4°C provides stability for 6 months to 2 years depending on formulation [3] [4].

The compound exhibits hydrogen bonding characteristics with 1 hydrogen bond donor and 4-5 hydrogen bond acceptors [7] [8] [9]. These hydrogen bonding parameters contribute to the compound's interaction with biological targets and influence its pharmacokinetic properties.

Crystal structure analysis indicates the compound crystallizes as a white to tan powder with defined melting characteristics [5]. The solid-state form demonstrates stability under desiccated conditions, preventing hydration-related degradation.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

393.15109816 g/mol

Monoisotopic Mass

393.15109816 g/mol

Heavy Atom Count

28

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

5275PJ1C59

Other CAS

179420-17-8

Wikipedia

4-(3-((4-(2-methyl-1H-imidazol-1-yl)phenyl)sulfanyl)phenyl)tetrahydro-2H-pyran-4-carboxamide

Dates

Modify: 2023-08-15
1: von Knethen A, Sha LK, Kuchler L, Heeg AK, Fuhrmann D, Heide H, Wittig I, Maier TJ, Steinhilber D, Brüne B. 5-Lipoxygenase contributes to PPARγ activation in macrophages in response to apoptotic cells. Cell Signal. 2013 Dec;25(12):2762-8. doi: 10.1016/j.cellsig.2013.08.045. PubMed PMID: 24036216.
2: Matthew Hutzler J, Linder CD, Melton RJ, Vincent J, Daniels JS. In vitro-in vivo correlation and translation to the clinical outcome for CJ-13,610, a novel inhibitor of 5-lipoxygenase. Drug Metab Dispos. 2010 Jul;38(7):1113-21. doi: 10.1124/dmd.110.032706. PubMed PMID: 20375180.
3: Sutton SC. The use of gastrointestinal intubation studies for controlled release development. Br J Clin Pharmacol. 2009 Sep;68(3):342-54. doi: 10.1111/j.1365-2125.2009.03432.x. Review. PubMed PMID: 19740391; PubMed Central PMCID: PMC2766473.
4: Cortes-Burgos LA, Zweifel BS, Settle SL, Pufahl RA, Anderson GD, Hardy MM, Weir DE, Hu G, Happa FA, Stewart Z, Muthian S, Graneto MJ, Masferrer JL. CJ-13610, an orally active inhibitor of 5-lipoxygenase is efficacious in preclinical models of pain. Eur J Pharmacol. 2009 Sep 1;617(1-3):59-67. doi: 10.1016/j.ejphar.2009.06.058. PubMed PMID: 19580807.
5: Zweifel BS, Hardy MM, Anderson GD, Dufield DR, Pufahl RA, Masferrer JL. A rat air pouch model for evaluating the efficacy and selectivity of 5-lipoxygenase inhibitors. Eur J Pharmacol. 2008 Apr 14;584(1):166-74. doi: 10.1016/j.ejphar.2008.01.021. PubMed PMID: 18295198.
6: Horrillo R, Planagumà A, González-Périz A, Ferré N, Titos E, Miquel R, López-Parra M, Masferrer JL, Arroyo V, Clària J. Comparative protection against liver inflammation and fibrosis by a selective cyclooxygenase-2 inhibitor and a nonredox-type 5-lipoxygenase inhibitor. J Pharmacol Exp Ther. 2007 Dec;323(3):778-86. PubMed PMID: 17766677.
7: Sutton SC, Evans LA, Fortner JH, McCarthy JM, Sweeney K. Dog colonoscopy model for predicting human colon absorption. Pharm Res. 2006 Jul;23(7):1554-63. PubMed PMID: 16783662.
8: Fischer L, Steinhilber D, Werz O. Molecular pharmacological profile of the nonredox-type 5-lipoxygenase inhibitor CJ-13,610. Br J Pharmacol. 2004 Jul;142(5):861-8. PubMed PMID: 15197110; PubMed Central PMCID: PMC1575070.

Explore Compound Types